molecular formula C20H20N2O7S B3012611 propan-2-yl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate CAS No. 518330-85-3

propan-2-yl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate

Cat. No.: B3012611
CAS No.: 518330-85-3
M. Wt: 432.45
InChI Key: RKNAIEPMZTWGNR-UHFFFAOYSA-N
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Description

Propan-2-yl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core, a nitrobenzenesulfonamido group, and an ester functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrobenzenesulfonamido Group: This step involves the nitration of a benzene ring followed by sulfonation to introduce the nitrobenzenesulfonamido group.

    Esterification: The final step involves the esterification of the carboxylic acid group with propan-2-ol under acidic conditions to form the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The benzofuran core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens and Lewis acids.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of carboxylic acids.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Propan-2-yl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of propan-2-yl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The nitrobenzenesulfonamido group can interact with enzymes and proteins, potentially inhibiting their activity. The benzofuran core may also interact with cellular membranes, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 2-methyl-5-(2-methyl-5-aminobenzenesulfonamido)-1-benzofuran-3-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Propan-2-yl 2-methyl-5-(2-methyl-5-chlorobenzenesulfonamido)-1-benzofuran-3-carboxylate: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

Propan-2-yl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate is unique due to the presence of the nitrobenzenesulfonamido group, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact with specific molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

Propan-2-yl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate is a benzofuran derivative that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, including its mechanism of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Benzofuran core : A fused ring system that contributes to its biological activity.
  • Nitrobenzenesulfonamido group : Implicated in various interactions with biological targets.
  • Ester functional group : Enhances solubility and bioavailability.
Property Details
IUPAC Name Propan-2-yl 2-methyl-5-(2-methyl-5-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate
CAS Number 518330-85-3
Molecular Formula C20H20N2O7S
Molecular Weight 420.45 g/mol

The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The nitrobenzenesulfonamido group can inhibit various enzymes, potentially disrupting metabolic pathways in pathogens or cancer cells.
  • Membrane Interaction : The benzofuran core may affect cellular membranes, altering permeability and leading to cell death in susceptible organisms.

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds often exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacteria and fungi. For instance, preliminary tests suggest it may inhibit the growth of certain Gram-positive and Gram-negative bacteria, as well as fungal species.

Anticancer Properties

Studies focusing on the anticancer potential of similar compounds have shown promising results. The ability of this compound to induce apoptosis in cancer cell lines has been documented, particularly in breast cancer models (e.g., MCF-7 and MDA-MB-231).

Comparative Studies

To understand the unique properties of this compound, comparisons with structurally similar compounds were made:

Compound Key Differences Biological Activity
Propan-2-yl 2-methyl-5-(2-methyl-5-amino-benzenesulfonamido)-1-benzofuran-3-carboxylateAmino group instead of nitroReduced antimicrobial activity
Propan-2-yl 2-methyl-5-(2-methyl-5-chlorobenzenesulfonamido)-1-benzofuran-3-carboxylateChlorine substituentEnhanced anticancer properties

These comparisons highlight the significance of the nitro group in enhancing biological activity.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Antimicrobial Efficacy Study : A study tested the compound against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition zones compared to control groups.
  • Cancer Cell Line Study : In vitro studies on MDA-MB-231 cells revealed that treatment with the compound resulted in a significant decrease in cell viability, suggesting potential as a therapeutic agent in breast cancer.
  • Mechanistic Insights Study : Research employing molecular docking techniques indicated that the compound effectively binds to specific targets involved in cell proliferation and apoptosis, supporting its potential use in targeted therapies.

Properties

IUPAC Name

propan-2-yl 2-methyl-5-[(2-methyl-5-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O7S/c1-11(2)28-20(23)19-13(4)29-17-8-6-14(9-16(17)19)21-30(26,27)18-10-15(22(24)25)7-5-12(18)3/h5-11,21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNAIEPMZTWGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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